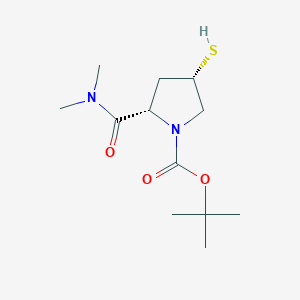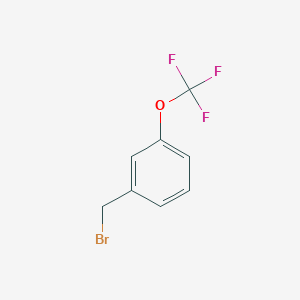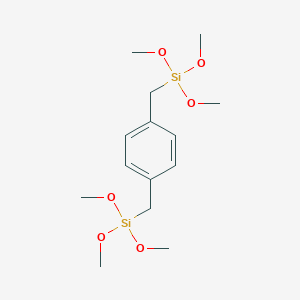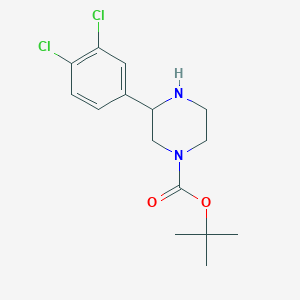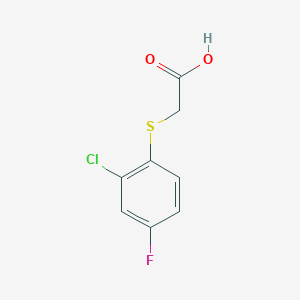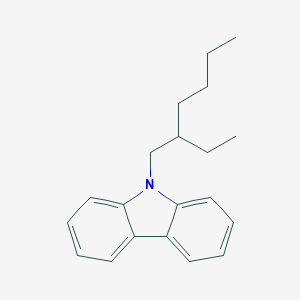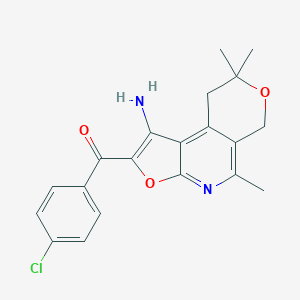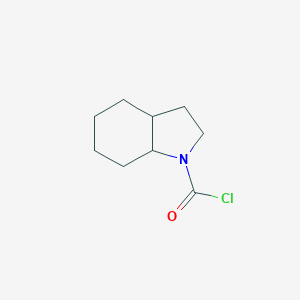
Octahydro-1H-indole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-indole-1-carbonyl chloride, also known as trichloroacetylindole or TCAI, is a synthetic organic compound that has been studied for its potential use in scientific research. TCAI belongs to a class of compounds known as indole derivatives, which have been shown to have a range of biological activities. In
Wirkmechanismus
The mechanism of action of TCAI is not well understood, but it is believed to act as an acylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzymatic activity, protein-protein interactions, and other biological processes.
Biochemical and Physiological Effects
TCAI has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis and DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. TCAI has been shown to have low toxicity in vitro, but its effects in vivo are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TCAI in lab experiments is its ease of synthesis and availability. It can be synthesized in large quantities and purified to a high degree of purity. However, one limitation of using TCAI is its potential reactivity with biological molecules, which can lead to nonspecific effects and difficulty in interpreting experimental results.
Zukünftige Richtungen
For research on TCAI include the synthesis of novel indole derivatives with improved biological activity, the elucidation of its mechanism of action, and the exploration of its potential use in drug discovery and development. TCAI can also be used as a tool for the study of protein-protein interactions and other biological processes.
Synthesemethoden
The synthesis of TCAI involves the reaction of indole with Octahydro-1H-indole-1-carbonyl chloridetyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of TCAI as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
TCAI has been studied for its potential use as a building block for the synthesis of novel indole derivatives with biological activity. Indole derivatives have been shown to have a range of biological activities, including anticancer, antiviral, and antimicrobial effects. TCAI can be used as a starting material for the synthesis of these compounds, which can then be screened for their biological activity.
Eigenschaften
CAS-Nummer |
178054-15-4 |
|---|---|
Molekularformel |
C9H14ClNO |
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h7-8H,1-6H2 |
InChI-Schlüssel |
LEWYUUYUTMWBIB-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCN2C(=O)Cl |
Kanonische SMILES |
C1CCC2C(C1)CCN2C(=O)Cl |
Synonyme |
1H-Indole-1-carbonyl chloride, octahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)
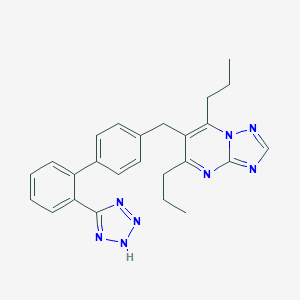
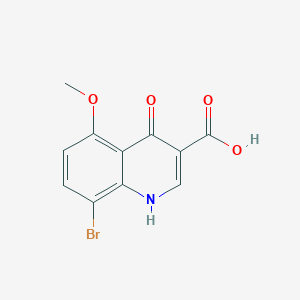
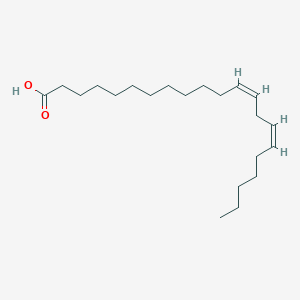
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
